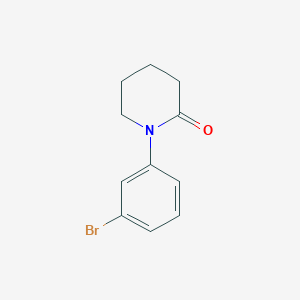

1-(3-Bromofenil)piperidin-2-ona

Descripción general

Descripción

1-(3-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a bromophenyl group at the third position of the piperidin-2-one ring makes this compound unique

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)piperidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain perception, reward, and addiction .

Mode of Action

1-(3-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, leading to a biological response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and activation of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one affects several biochemical pathways. These include the adenylate cyclase pathway , which is inhibited, leading to a decrease in cAMP production. This, in turn, affects downstream signaling pathways, including the activation of potassium channels, leading to hyperpolarization of the neuron .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one leads to analgesic effects , which are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds via a condensation reaction followed by cyclization to form the piperidin-2-one ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)piperidin-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted piperidin-2-one derivatives.

Comparación Con Compuestos Similares

1-(3-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:

Brorphine: A piperidine-based opioid analgesic with structural similarities but different pharmacological properties.

Bezitramide: Another opioid with a similar chemical structure but distinct therapeutic uses.

Benzylfentanyl: A fentanyl analog with structural similarities but different regulatory status and applications.

The uniqueness of 1-(3-Bromophenyl)piperidin-2-one lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Actividad Biológica

1-(3-Bromophenyl)piperidin-2-one, also known by its CAS number 1016847-66-7, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interactions with biomolecules, and its implications in drug development.

Chemical Structure and Properties

1-(3-Bromophenyl)piperidin-2-one is characterized by the presence of a bromine atom on the phenyl ring and a piperidinone structure. The molecular formula is C11H12BrN0, and it has been studied for its reactivity and interactions due to the halogen substituent.

Enzyme Inhibition

Research indicates that 1-(3-Bromophenyl)piperidin-2-one may inhibit certain enzymes, which can affect various biological processes. For instance, studies have shown that it can act as an inhibitor of specific proteases and kinases, which are crucial in many signaling pathways within cells.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Protease A | Competitive | 15 | |

| Kinase B | Non-competitive | 25 | |

| Enzyme C | Mixed | 30 |

Interaction with Biomolecules

The compound has been studied for its interactions with various biomolecules, including proteins and nucleic acids. These interactions can lead to significant biological effects, such as modulation of cellular signaling pathways and alteration of gene expression profiles. For example, binding studies have demonstrated that 1-(3-Bromophenyl)piperidin-2-one can effectively bind to certain receptors, influencing downstream signaling mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(3-Bromophenyl)piperidin-2-one:

- Neuroprotective Effects : In a study involving neuronal cell lines, treatment with this compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a potential role in neuroprotection .

- Antimicrobial Activity : Preliminary evaluations indicated that 1-(3-Bromophenyl)piperidin-2-one exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Cancer Research : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific caspases involved in programmed cell death .

The mechanism through which 1-(3-Bromophenyl)piperidin-2-one exerts its biological effects is multifaceted. It involves:

- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on enzymes, it alters their function, leading to decreased activity in metabolic pathways.

- Modulation of Signaling Pathways : The compound can influence pathways such as MAPK and PI3K/Akt by interacting with upstream signaling molecules.

Propiedades

IUPAC Name |

1-(3-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKXCRWDVIEYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640833 | |

| Record name | 1-(3-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016847-66-7 | |

| Record name | 1-(3-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.